(7-Fluoroquinolin-2-yl)methanol
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Overview
Description
(7-Fluoroquinolin-2-yl)methanol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoroquinolin-2-yl)methanol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through the reaction of quinoline with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: (7-Fluoroquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The quinoline ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of (7-Fluoroquinolin-2-yl)ketone.
Reduction: Formation of hydrogenated quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
(7-Fluoroquinolin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral activities. It is a potential candidate for drug development due to its enhanced biological activity.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of (7-Fluoroquinolin-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- (6-Fluoroquinolin-2-yl)methanol
- (8-Fluoroquinolin-7-yl)methanol
- Fluoroquinolones (e.g., ciprofloxacin, norfloxacin)
Comparison: (7-Fluoroquinolin-2-yl)methanol is unique due to the specific position of the fluorine atom on the quinoline ring, which can significantly influence its reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and interactions with biological targets .
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
(7-fluoroquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H8FNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-5,13H,6H2 |
InChI Key |
WQPGZFLSPZRHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)CO)F |
Origin of Product |
United States |
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